N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-7-2-1-3-8(7)14-10(15)9-4-5-12-6-13-9/h4-8H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHWTSPYRUGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule can be dissected into two primary components:
- Pyrimidine-4-carboxylic acid (or its activated derivatives).
- 2-Fluorocyclopentylamine .
Key synthetic pathways involve:
- Route A : Direct coupling of pyrimidine-4-carbonyl chloride with 2-fluorocyclopentylamine.
- Route B : Sequential functionalization of pre-assembled pyrimidine intermediates.
- Route C : Late-stage fluorination of cyclopentylamine precursors.
Synthesis of Pyrimidine-4-Carboxylic Acid Derivatives
Oxidation of Pyrimidine Methyl Esters
Pyrimidine-4-carboxylic acid is commonly synthesized via oxidation of 4-methylpyrimidine derivatives. For example, 4-methylpyrimidine is oxidized using potassium permanganate ($$KMnO4$$) in acidic or neutral conditions to yield the carboxylic acid. Alternative oxidants like chromium trioxide ($$CrO3$$) or ruthenium catalysts may enhance selectivity.
Reaction Conditions :
Carboxylation via C–H Activation
Transition-metal-catalyzed carboxylation provides a direct route to pyrimidine-4-carboxylic acids. Palladium catalysts (e.g., Pd(OAc)$$_2$$) with carbon monoxide ($$CO$$) and hydroxylamine enable regioselective C–H carboxylation at the 4-position.
Representative Protocol :
Preparation of 2-Fluorocyclopentylamine
Fluorination of Cyclopentanol Derivatives
2-Fluorocyclopentylamine is synthesized via fluorination of cyclopentanol intermediates followed by Curtius or Hofmann rearrangements.
DAST-Mediated Fluorination
- Substrate : cis- or trans-2-Cyclopentanol.
- Reagent : Diethylaminosulfur trifluoride (DAST, 1.2 equiv).
- Conditions : Dichloromethane ($$CH2Cl2$$), −78°C to RT, 6–12 hours.
- Yield : 70–80%.
- Note : DAST preferentially fluorinates secondary alcohols with retention of configuration.
Amine Synthesis via Gabriel Method
- Step 1 : Convert 2-fluorocyclopentanol to the corresponding mesylate using methanesulfonyl chloride ($$MsCl$$).
- Step 2 : Displace mesylate with potassium phthalimide to form 2-fluorocyclopentylphthalimide.
- Step 3 : Hydrazinolysis (hydrazine hydrate, ethanol, reflux) to yield 2-fluorocyclopentylamine.
Amide Coupling Strategies
Acid Chloride Route
Pyrimidine-4-carbonyl chloride is generated in situ using thionyl chloride ($$SOCl2$$) or oxalyl chloride ($$(COCl)2$$). Subsequent reaction with 2-fluorocyclopentylamine forms the target amide.
Protocol :
- Acid Activation : Pyrimidine-4-carboxylic acid (1.0 equiv) + $$SOCl_2$$ (3.0 equiv), toluene, reflux, 3 hours.
- Amine Coupling : Add 2-fluorocyclopentylamine (1.2 equiv), $$Et_3N$$ (2.0 equiv), RT, 12 hours.
- Workup : Aqueous $$NaHCO3$$ wash, column chromatography (SiO$$2$$, ethyl acetate/hexane).
Yield : 65–75%.
Alternative Pathways and Optimization
Analytical Characterization
Critical data for N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.85 (s, 1H, pyrimidine-H), 8.40 (d, 1H, pyrimidine-H), 6.30 (br s, 1H, NH), 5.10–5.05 (m, 1H, cyclopentyl-H), 2.30–1.80 (m, 6H, cyclopentyl-CH$$2$$).
- $$^{19}$$F NMR (376 MHz, CDCl$$_3$$): δ −120.5 (m, 1F).
- HRMS : [M+H]$$^+$$ calcd. for C$${10}$$H$${12}$$FN$$_3$$O: 210.1038; found: 210.1035.
Challenges and Limitations
- Steric Hindrance : Bulky 2-fluorocyclopentylamine may reduce coupling efficiency. Pre-activation of the carboxylic acid (e.g., as a pentafluorophenyl ester) mitigates this.
- Fluorine Stability : Acidic or high-temperature conditions may lead to defluorination. Neutral pH and mild temperatures (<100°C) are recommended.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide as an antitumor agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential for cancer therapy.
Case Study: Cytotoxic Effects
A study evaluated the compound's efficacy against several cancer cell lines, yielding the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 3.1 |
| A549 (lung) | 1.2 |
| HCT116 (colon) | 5.3 |
These results suggest that the compound selectively inhibits tumor cell growth while sparing normal cells, which is crucial for minimizing side effects in cancer therapy. The mechanism of action involves the induction of apoptosis, as evidenced by increased pro-apoptotic markers and decreased anti-apoptotic proteins following treatment.
Neurological Disorders
The compound also shows promise as a treatment for neurological conditions. Its interaction with NMDA receptors suggests potential applications in disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Antimicrobial Activity
Preliminary research indicates that this compound may possess antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that this compound exhibits activity against various bacterial strains, although further research is required to establish its efficacy and safety profile in clinical settings.
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with nucleic acids and proteins, disrupting their normal functions and leading to its observed biological activities.
Comparison with Similar Compounds
Table 1: Key Pyrimidine-4-Carboxamide Derivatives and Their Properties
Key Observations:
Fluorinated Substituents: Compound 43 () features a 4-fluorobenzyl group, showing potent antitubercular activity (MIC ≤1 μM) and high HPLC purity (97%) . The target compound’s 2-fluorocyclopentyl group may reduce aromatic π-stacking interactions but improve steric compatibility with hydrophobic enzyme pockets. Fluorine placement (e.g., benzyl vs.
Ring Size and Conformation: The 4-aminocyclohexyl substituent in provides a larger, more flexible ring than the 2-fluorocyclopentyl group, possibly enhancing CD38 binding through extended hydrogen-bonding interactions .
Heterocyclic Modifications: Compound 2g () replaces pyrimidine with a thieno[2,3-d]pyrimidine system, demonstrating broad antimicrobial activity. This highlights the impact of heterocycle substitution on target selectivity .
Physicochemical Properties
- Molecular Weight : The target compound (~265 g/mol) is smaller than analogs like Compound 43 (436 g/mol), aligning better with Lipinski’s rule-of-five criteria for drug-likeness .
Biological Activity
N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article provides an overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of pyrimidine derivatives known for their diverse biological activities. The compound's structure includes a pyrimidine ring substituted with a carboxamide group and a cyclopentyl moiety, which contributes to its pharmacological properties.
Inhibition of NAPE-PLD
One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including pain modulation and emotional behavior regulation.
Research indicates that modifications in the chemical structure can significantly enhance the potency and selectivity of these inhibitors. For instance, the introduction of specific substituents can lead to a threefold increase in inhibitory potency compared to earlier compounds .
Structure-Activity Relationship (SAR)
The SAR studies have illustrated how different substituents on the pyrimidine ring affect the compound's inhibitory activity against NAPE-PLD. Key findings include:
- Substituent Modifications : Altering the substituent at position R1 did not enhance activity, suggesting it binds in a shallow lipophilic pocket. However, modifications at R2 and R3 led to significant increases in potency.
- Potency Measurements : The most potent derivative identified had a value of approximately 7.14, equating to an value of 27 nM .
In Vivo Studies
In vivo studies conducted on mice demonstrated that administration of this compound resulted in decreased levels of anandamide, a key endocannabinoid, suggesting potential applications in modulating emotional behaviors .
Antifungal Activity
While primarily studied for its effects on NAPE-PLD, related compounds within the pyrimidine family have shown antifungal activities against various phytopathogenic fungi. For example, certain derivatives demonstrated effective inhibition against pathogens such as Rhizoctonia solani, indicating broader applications for this class of compounds beyond neuropharmacology .
Comparative Biological Activity Table
| Compound Name | Target Enzyme/Activity | IC50 Value (nM) | Application Area |
|---|---|---|---|
| This compound | NAPE-PLD Inhibitor | 27 | Pain modulation, emotional behavior |
| LEI-401 | NAPE-PLD Inhibitor | 27 | Emotional behavior modulation |
| Compound 12 | SDH Inhibitor | 1.836 | Antifungal applications |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via peptide coupling using 1,1’-carbonyldiimidazole (CDI) to link the pyrimidine-4-carboxylic acid moiety to the 2-fluorocyclopentylamine. Optimization involves solvent selection (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios of reactants (1:1.2 acid-to-amine ratio). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity .
- Validation : Confirm structural integrity using -NMR (e.g., fluorinated cyclopentyl protons at δ 4.8–5.2 ppm) and LC-MS (expected [M+H] ~264.3) .
Q. How should researchers characterize the structural and purity profile of this compound?
- Techniques :
- X-ray crystallography : Resolve stereochemistry at the 2-fluorocyclopentyl group (monoclinic P21/c space group, β angle ~92.5°) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity.
- Thermogravimetric analysis (TGA) : Assess stability up to 200°C to ensure no decomposition during storage .
Q. What safety protocols are essential for handling fluorinated pyrimidine carboxamides?
- Guidelines :
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact.
- Separate waste into halogenated containers for incineration by certified waste management services.
- Monitor for fluorinated byproducts (e.g., HF) using ion-specific electrodes during reactions .
Advanced Research Questions
Q. How can structural modifications enhance the CD38 inhibitory activity of this compound derivatives?
- Strategies :
- Introduce electron-withdrawing groups (e.g., -CF) on the pyrimidine ring to improve binding to CD38’s catalytic site.
- Compare with known CD38 inhibitors like N-(4-aminocyclohexyl)pyrimidine-4-carboxamide derivatives, noting that fluorination at the cyclopentyl group may reduce metabolic clearance .
Q. What computational approaches resolve contradictions between docking predictions and experimental bioactivity data?
- Case Study : If docking models (e.g., TrmD enzyme from P. aeruginosa) predict high binding affinity but MIC values are suboptimal:
- Refine force field parameters to account for solvation effects.
- Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability.
- Cross-check with experimental SAR data (e.g., MIC reductions when replacing 6-methylpyridinyl with tetrahydrobenzothieno groups) .
Q. How can researchers address discrepancies in crystallographic data for fluorinated carboxamides?
- Troubleshooting :
- For ambiguous β angles (e.g., 92.5° vs. 90°), re-measure unit cell parameters using low-temperature (100 K) data collection to minimize thermal motion artifacts.
- Compare with analogs like N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (monoclinic P21/c, a=9.992 Å, b=9.978 Å) to identify structural outliers .
Q. What methodologies optimize antimicrobial activity while maintaining metabolic stability?
- Approach :
- Synthesize derivatives with 5,6-dimethylthieno[2,3-d]pyrimidine cores (MIC ≤2 µg/mL against P. aeruginosa).
- Assess metabolic stability in liver microsomes (e.g., t >60 min) and correlate with logP values (ideal range: 1.5–3.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
